1,2,3,4-Tetrahydroquinolin-5-amine

Medicinal Chemistry Chemical Synthesis Purification

1,2,3,4-Tetrahydroquinolin-5-amine (5-NH2-THQ, CAS 36887-98-6) is the definitive building block for medicinal chemistry programs targeting LSD1 enzymes and NMDA receptors. Unlike the unsubstituted THQ (CAS 635-46-1), this variant delivers a pre-installed 5-position primary amine—an essential handle for amide coupling and reductive amination that eliminates 2–3 de novo synthetic steps. The amine is a critical pharmacophoric element for target engagement and dramatically alters physicochemical properties versus the parent scaffold. Use this 98% purity intermediate to build focused libraries for cancer epigenetics, accelerate SAR exploration toward low-nanomolar inhibitors, and streamline convergent synthesis of natural product analogs. Purpose-built for parallel synthesis and lead optimization.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 36887-98-6
Cat. No. B1592450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinolin-5-amine
CAS36887-98-6
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2NC1)N
InChIInChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2
InChIKeyWOHCILOGDCVXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydroquinolin-5-amine (CAS 36887-98-6) for CNS and Anticancer Lead Optimization


1,2,3,4-Tetrahydroquinolin-5-amine (CAS 36887-98-6) is a privileged heterocyclic scaffold in medicinal chemistry [1]. Its bicyclic framework, combining a saturated piperidine-like ring with an aromatic amine moiety, is integral to numerous bioactive compounds, particularly as a core structure for NMDA receptor antagonists [2] and LSD1 enzyme inhibitors [3].

Why Generic 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) Cannot Replace 1,2,3,4-Tetrahydroquinolin-5-amine (CAS 36887-98-6)


Substituting 1,2,3,4-tetrahydroquinoline (THQ, CAS 635-46-1) for 1,2,3,4-tetrahydroquinolin-5-amine (5-NH2-THQ, CAS 36887-98-6) is not chemically viable in most drug discovery or chemical biology workflows. The unsubstituted THQ lacks the 5-position primary amine, a critical handle for downstream synthetic elaboration (e.g., amide coupling, reductive amination) and a key pharmacophoric element for target engagement . Consequently, using THQ would necessitate a de novo synthetic route to install the amine, adding at least 2-3 extra steps and significantly increasing project timelines and costs. Furthermore, the 5-amine group demonstrably alters the scaffold's physicochemical properties and biological activity profile, making THQ an unsuitable surrogate for SAR studies [1].

Quantitative Evidence Guide: Benchmarking 1,2,3,4-Tetrahydroquinolin-5-amine (CAS 36887-98-6) Against Key Analogs


Differentiation by Physicochemical Properties: Boiling Point vs. Unsubstituted THQ

1,2,3,4-Tetrahydroquinolin-5-amine exhibits a significantly higher boiling point compared to its unsubstituted parent compound, 1,2,3,4-tetrahydroquinoline. This difference has direct implications for purification strategies and handling during synthesis [1].

Medicinal Chemistry Chemical Synthesis Purification

Impact on LSD1 Inhibitory Activity: A Class-Level SAR Comparison

The presence of a basic amine at the 5-position of the tetrahydroquinoline ring is a key structural determinant for potent LSD1 inhibition. A 3D-QSAR analysis of 40 tetrahydroquinoline-based LSD1 inhibitors revealed a strong correlation between the presence and nature of substituents at this position and enzymatic potency [1]. The 5-NH2 group serves as a critical anchor, enabling the design of compounds with low nanomolar IC50 values [2].

Cancer Epigenetics LSD1 SAR Analysis

Synthetic Versatility: Quantifying the Step-Count Advantage Over Unsubstituted THQ

In medicinal chemistry campaigns, the number of synthetic steps required to reach a target compound is a primary driver of cost and time. 1,2,3,4-Tetrahydroquinolin-5-amine offers a direct functional handle that is absent in 1,2,3,4-tetrahydroquinoline. This translates to a quantifiable reduction in synthetic steps for common derivatizations .

Medicinal Chemistry Parallel Synthesis Library Production

Optimal Application Scenarios for 1,2,3,4-Tetrahydroquinolin-5-amine (CAS 36887-98-6)


Scenario 1: High-Throughput Synthesis of LSD1 Inhibitor Libraries

Research groups focused on cancer epigenetics can leverage the 5-amine as a direct diversification point for generating focused libraries of LSD1 inhibitors [1]. The scaffold's established role in achieving low-nanomolar potency makes it an ideal starting point for parallel synthesis and lead optimization, significantly accelerating SAR exploration compared to building the amine from an unsubstituted THQ core [2].

Scenario 2: Structure-Activity Relationship (SAR) Studies for CNS Penetrant NMDA Antagonists

Medicinal chemists developing next-generation NMDA receptor antagonists for stroke or neurodegenerative diseases can use this compound as a versatile intermediate. The 5-amine provides a vector for appending diverse groups to modulate lipophilicity, pKa, and target binding, key parameters for achieving the desired balance of in vivo potency and CNS drug-like properties [3].

Scenario 3: Accelerated Synthesis of Bioactive Natural Product Derivatives

The tetrahydroquinoline core is a recurring motif in biologically active natural products. The 5-amine handle enables efficient and convergent synthesis of complex natural product analogs through amide bond formation or reductive amination with advanced carboxylic acid or aldehyde building blocks, circumventing lengthy linear sequences [4].

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